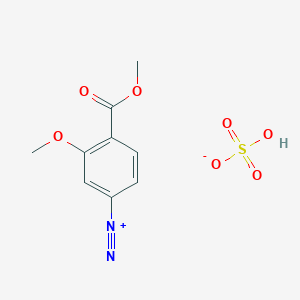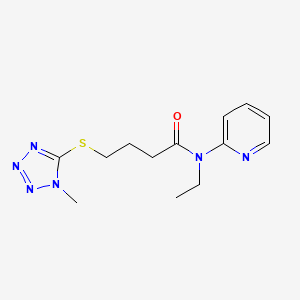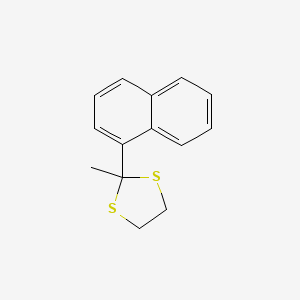
Tetramethylstibanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylstibanium perchlorate is a chemical compound that belongs to the class of organometallic compounds It consists of a tetramethylstibanium cation and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethylstibanium perchlorate typically involves the reaction of tetramethylstibanium hydroxide with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{(CH}_3\text{)}_4\text{SbOH} + \text{HClO}_4 \rightarrow \text{(CH}_3\text{)}_4\text{SbClO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature.
Chemical Reactions Analysis
Types of Reactions: Tetramethylstibanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state species.
Substitution: The perchlorate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halide salts or other nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state stibanium compounds.
Reduction: Lower oxidation state stibanium compounds.
Substitution: Tetramethylstibanium salts with different anions.
Scientific Research Applications
Tetramethylstibanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tetramethylstibanium perchlorate involves its interaction with molecular targets through its organometallic stibanium center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and molecular processes. The perchlorate anion may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
- Tetramethylammonium perchlorate
- Tetramethylphosphonium perchlorate
- Tetramethylarsenium perchlorate
Properties
CAS No. |
84753-66-2 |
|---|---|
Molecular Formula |
C4H12ClO4Sb |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tetramethylstibanium;perchlorate |
InChI |
InChI=1S/4CH3.ClHO4.Sb/c;;;;2-1(3,4)5;/h4*1H3;(H,2,3,4,5);/q;;;;;+1/p-1 |
InChI Key |
VGTSZMVOXKCJSM-UHFFFAOYSA-M |
Canonical SMILES |
C[Sb+](C)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)

![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
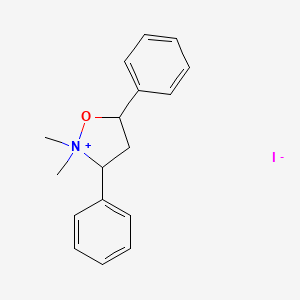

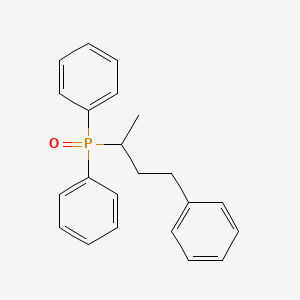
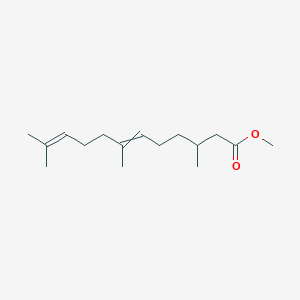
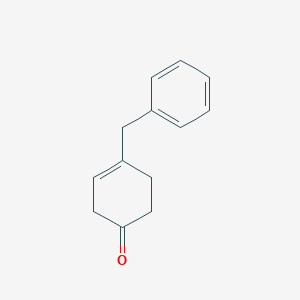
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
